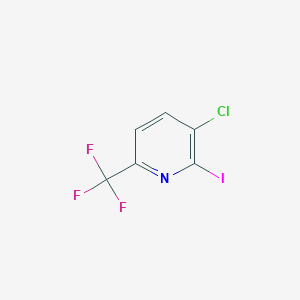

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Description

The exact mass of the compound 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIFNWJCIIMDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673556 | |

| Record name | 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-96-1 | |

| Record name | 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-iodo-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Introduction

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique substitution pattern—a trifluoromethyl group for metabolic stability, a chloro group for further functionalization, and an iodo group for cross-coupling reactions—makes it a highly valuable intermediate for the synthesis of complex molecular architectures. This guide provides a detailed, field-proven protocol for the synthesis and comprehensive characterization of this compound, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: Directed Ortho-Metalation and Iodination

The regioselective introduction of an iodine atom at the C2 position of the 3-chloro-6-(trifluoromethyl)pyridine ring is the primary challenge in this synthesis. Direct iodination is often unselective. Therefore, a Directed ortho-Metalation (DoM) strategy is frequently employed. This powerful technique utilizes a directing group to position a strong base, which deprotonates the adjacent ortho-position, creating a nucleophilic carbanion. This intermediate is then quenched with an electrophile, in this case, iodine.

In this specific synthesis, the pyridine nitrogen atom and the C3-chloro substituent work in concert to direct the metalation to the C2 position. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is required to achieve efficient deprotonation at low temperatures, minimizing side reactions. The resulting lithiated intermediate is highly reactive and is immediately trapped with molecular iodine (I₂) to yield the desired product.

Workflow of the Synthesis and Characterization

Caption: Synthetic and characterization workflow for 3-chloro-2-iodo-6-(trifluoromethyl)pyridine.

Detailed Experimental Protocol

This protocol is synthesized from methodologies reported in the chemical literature.

Materials and Reagents:

-

3-Chloro-6-(trifluoromethyl)pyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Instrumentation:

-

Schlenk line or inert atmosphere glovebox

-

Magnetic stirrer and stir bars

-

Low-temperature thermometer

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Step-by-Step Procedure:

-

Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents) via syringe. Then, add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of LDA.

-

Deprotonation: Dissolve the starting material, 3-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent), in a separate volume of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. The causality here is critical: slow addition prevents temperature spikes that could lead to side reactions. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid, and the dark color of the iodine will dissipate as it is consumed.

-

Reaction Quenching and Work-up: After stirring for an additional 30 minutes at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and finally brine. The sodium thiosulfate wash is a self-validating step; its completion is indicated by the disappearance of the iodine color from the organic phase.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid or oil. Purify the material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The exact gradient should be determined by thin-layer chromatography (TLC) analysis.

Characterization and Data

Comprehensive characterization is essential to confirm the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring. The proton at the C4 position will appear as a doublet, coupled to the proton at the C5 position. Similarly, the C5 proton will appear as a doublet coupled to the C4 proton. A typical spectrum shows peaks around δ 7.96 (d, J = 8.2 Hz, 1H) and δ 7.61 (d, J = 8.2 Hz, 1H).

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Expected Mass: The monoisotopic mass of C₆H₂ClF₃IN is 306.88 g/mol .

-

Mass Spectrum: An ESI-MS (Electrospray Ionization Mass Spectrometry) in positive mode would be expected to show a peak for the protonated molecule [M+H]⁺ at m/z 307.9. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observable.

Summary of Characterization Data

| Analysis | Expected Result | Reference |

| ¹H NMR | δ (ppm) ~7.96 (d, 1H), ~7.61 (d, 1H) | |

| Molecular Formula | C₆H₂ClF₃IN | - |

| Molecular Weight | 306.88 g/mol | - |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 307.9 |

Conclusion

The synthesis of 3-chloro-2-iodo-6-(trifluoromethyl)pyridine via a Directed ortho-Metalation strategy is a reliable and efficient method for producing this valuable chemical intermediate. The protocol described herein, which includes in-situ generation of LDA followed by low-temperature iodination, provides a robust pathway to the desired product. Proper execution of the anhydrous reaction conditions and purification steps is critical for obtaining high purity material. The characterization data, particularly from NMR and mass spectrometry, are essential for unequivocally confirming the identity and quality of the final compound.

References

- Title: Preparation of pyridinyl- and pyrimidinyl-substituted fused tricyclic derivatives as inhibitors of HIV reverse transcriptase.

- Title: Preparation of substituted pyrazolo[1,5-a]pyridine compounds and their use as positive allosteric modulators of the GABAA receptor.

Mass spectrometry of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical synthesis.[1] Authored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the compound's ionization and fragmentation. We will explore the rationale behind selecting the appropriate ionization technique, predict the detailed fragmentation pathways under Electron Ionization (EI), and provide a validated, step-by-step protocol for experimental analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The core objective is to equip the reader with the expert-level insights required to confidently identify and structurally characterize this molecule and its analogues.

Introduction to 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a polysubstituted aromatic heterocycle. Its structure, featuring a pyridine core with chloro, iodo, and trifluoromethyl groups, presents a unique analytical challenge. Understanding its mass spectrometric profile is crucial for reaction monitoring, purity assessment, and metabolite identification.

Chemical Properties:

-

Molecular Formula: C₆H₂ClF₃IN[2]

-

Monoisotopic Mass: 306.88727 Da[2]

-

Appearance: Typically a white to light yellow solid or powder at room temperature.[1]

The presence of multiple halogens with different bond strengths (C-I < C-Cl < C-F) and the electron-withdrawing trifluoromethyl group dictates a complex and predictable fragmentation pattern, which is invaluable for its unambiguous identification.

Strategic Selection of Ionization Methodology

The choice of ionization method is the most critical decision in a mass spectrometry experiment, dictating the nature and extent of the data acquired. The selection depends entirely on the analytical goal: detailed structural elucidation or simple molecular weight confirmation.[3]

Electron Ionization (EI) for Structural Elucidation

For a relatively small and volatile molecule like 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine, Electron Ionization (EI) is the premier technique for obtaining detailed structural information.

-

Mechanism & Rationale: In the EI source, the analyte is bombarded with a high-energy electron beam, typically standardized at 70 eV.[4][5] This high energy is more than sufficient to overcome the molecule's ionization energy (~10 eV), causing the ejection of an electron to form a high-energy radical cation (M+•).[5] The excess energy imparted to this molecular ion is dissipated through a cascade of bond cleavages, producing a rich and reproducible fragmentation pattern that serves as a structural "fingerprint".[3][6] This reproducibility is critical for matching against established spectral libraries like the NIST database.[7]

-

Trustworthiness: The standardized 70 eV energy ensures that the fragmentation pattern is consistent across different instruments, making EI-generated spectra highly reliable and comparable for library searching and structural confirmation.[5]

Soft Ionization for Molecular Weight Confirmation

A significant drawback of EI is that the high energy can cause such extensive fragmentation that the molecular ion peak is weak or entirely absent.[5] In such cases, or when analyzing thermally labile samples, "soft" ionization techniques are employed.

-

Mechanism & Rationale: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) impart much less energy to the analyte molecule.[4][8] Instead of forming a radical cation through electron ejection, they typically generate protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[2][8] This minimizes fragmentation and almost always produces a strong signal corresponding to the intact molecule's mass, providing unambiguous confirmation of the molecular weight. ESI is particularly well-suited for samples introduced via liquid chromatography (LC), while APCI is effective for less-polar species.[8][9]

Elucidation of the Predicted EI Fragmentation Pathway

The hierarchical bond strengths and the stability of potential fragments within the 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine structure allow for a logical prediction of its fragmentation pathway under EI conditions. The C-I bond is the weakest, making its cleavage a highly favorable initial fragmentation step.

The Molecular Ion (M⁺•) and its Isotopic Signature

Upon ionization, the first species observed will be the molecular ion (M⁺•). A key confirmatory feature will be its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion will appear as a pair of peaks:

-

m/z 307 (M⁺•): Representing the molecule with ³⁵Cl.

-

m/z 309 (M+2): Representing the molecule with ³⁷Cl, with an intensity approximately one-third that of the m/z 307 peak.

The presence of this characteristic 3:1 intensity ratio at M⁺ and M+2 is a definitive indicator of a monochlorinated compound.

Primary Fragmentation Mechanisms

The high-energy molecular ion will undergo a series of predictable cleavages, driven by the formation of stable neutral radicals and fragment cations.

-

Loss of Iodine Radical (•I): The Carbon-Iodine bond is the most labile. Its homolytic cleavage is a highly probable primary fragmentation event, leading to a stable cation.

-

M⁺• → [M - I]⁺ + •I

-

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond is also a likely event, though generally less favorable than C-I cleavage.

-

M⁺• → [M - Cl]⁺ + •Cl

-

-

Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can also break, leading to the loss of a neutral •CF₃ radical. The resulting fragment is stabilized by the halogen substituents.

-

M⁺• → [M - CF₃]⁺ + •CF₃

-

-

Sequential Fragmentation: The primary fragments can undergo further decomposition. For instance, the [M - I]⁺ fragment can subsequently lose a chlorine atom or the trifluoromethyl group.

The relative abundance of these fragments depends on the stability of the resulting cation. Cation stability generally follows the order: tertiary > secondary > primary.[10]

Data Presentation: Predicted Mass Fragments

The table below summarizes the key ions expected in the EI mass spectrum of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion (Formula) | Neutral Loss | Comments |

| 307 / 309 | [C₆H₂ClF₃IN]⁺• | - | Molecular Ion (M⁺•) . Shows characteristic ~3:1 isotope pattern for one chlorine atom. |

| 180 / 182 | [C₆H₂ClF₃N]⁺ | •I (127 Da) | Loss of the iodine radical. Likely to be a very abundant peak due to the weak C-I bond. |

| 272 | [C₆H₂F₃IN]⁺ | •Cl (35 Da) | Loss of the chlorine radical (from the ³⁵Cl parent). |

| 238 / 240 | [C₅H₂ClIN]⁺ | •CF₃ (69 Da) | Loss of the trifluoromethyl radical. |

| 145 | [C₅H₂F₃N]⁺• | •I, •Cl | Loss of both iodine and chlorine radicals from the molecular ion. |

| 111 / 113 | [C₅H₂ClN]⁺• | •I, •CF₃ | Loss of iodine and trifluoromethyl radicals from the molecular ion. |

| 69 | [CF₃]⁺ | C₅H₂ClIN | Trifluoromethyl cation. A common fragment in spectra of CF₃-containing compounds.[11] |

Visualization: Fragmentation Workflow

The logical flow of fragmentation from the molecular ion to smaller daughter ions is depicted below.

Caption: Predicted EI fragmentation pathway of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine.

Standard Operating Protocol for GC-MS Analysis

This protocol describes a self-validating system for the analysis of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine using a standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

4.1. Objective To acquire a full-scan mass spectrum of a purified sample for structural confirmation and library matching.

4.2. Materials & Reagents

-

Sample: 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine, >98% purity

-

Solvent: HPLC-grade Ethyl Acetate or Dichloromethane

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

4.3. Sample Preparation

-

Prepare a stock solution of the sample at 1 mg/mL in the chosen solvent.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

-

Vortex the solution thoroughly to ensure homogeneity.

-

Transfer the working solution to an autosampler vial.

4.4. Instrumentation & Parameters

Gas Chromatograph (GC)

-

Injection Port: Split/Splitless, operated in Split mode.

-

Split Ratio: 50:1. Rationale: A split injection prevents column overloading and ensures sharp chromatographic peaks for this concentration.

-

Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: These phases provide excellent separation for a wide range of semi-volatile organic compounds.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometer (MS)

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering and saturating the MS detector.

-

Scan Range: m/z 40 - 400. Rationale: This range covers the molecular ion and all predicted major fragments.

-

Scan Rate: ~2 scans/second.

4.5. Data Analysis

-

Integrate the total ion chromatogram (TIC) to locate the peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the analyte peak.

-

Analyze the spectrum:

-

Identify the molecular ion peak (m/z 307) and confirm the M+2 peak (m/z 309) with a ~3:1 ratio.

-

Identify the base peak (the most intense peak in the spectrum).

-

Assign structures to the major fragment ions based on the predicted pathway (Section 3).

-

Perform a library search against the NIST/EPA/NIH Mass Spectral Library to find matching spectra for confirmation.[7][12]

-

Conclusion

The mass spectrometric analysis of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a logical and systematic process when guided by a foundational understanding of its chemical structure and the principles of ionization and fragmentation. Electron Ionization coupled with GC-MS is the preferred method for comprehensive structural analysis, yielding a rich fingerprint spectrum characterized by the distinct isotopic signature of chlorine and predictable cleavages at the C-I, C-Cl, and C-CF₃ bonds. By following the detailed protocol and interpretive guide presented, researchers can confidently and accurately characterize this important chemical building block, ensuring the integrity and success of their scientific endeavors.

References

- University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.

-

NIST. (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]

-

PubMed. (2024, April 2). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Retrieved from [Link]

-

ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons.

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

O'Connor, P. B. (n.d.). Ionization Methods in Organic Mass Spectrometry. Boston University. Retrieved from [Link]

-

PubMed. (2022, January 14). Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI mass spectrum of a solution of 3,5,6-trichloro-2-pyridinol after a thermal reaction. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-6-iodo-3-(trifluoromethoxy)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-2-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce, National Bureau of Standards. Retrieved from [Link]

Sources

- 1. 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China | CAS 690632-53-0 | High Purity Manufacturer & Exporter [pipzine-chem.com]

- 2. PubChemLite - 3-chloro-2-iodo-6-(trifluoromethyl)pyridine (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 3. acdlabs.com [acdlabs.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. uni-saarland.de [uni-saarland.de]

- 6. whitman.edu [whitman.edu]

- 7. govinfo.gov [govinfo.gov]

- 8. as.uky.edu [as.uky.edu]

- 9. Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Pyridine, 3-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures.[2] The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold particularly attractive for lead optimization programs.[1] This guide provides a comprehensive overview of the reactivity, stability, and safe handling of this valuable synthetic intermediate.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃IN | [1] |

| Molecular Weight | 307.44 g/mol | [1] |

| Appearance | Likely a solid at room temperature | General knowledge |

| Boiling Point | Approx. 273 °C (Predicted for isomer) | [1] |

| Density | Approx. 2.046 g/cm³ (Predicted for isomer) | [1] |

| pKa (Predicted) | -5.55 ± 0.10 (Predicted for isomer) | [1] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform) | General knowledge |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine.

Photostability: Compounds containing carbon-iodine bonds can be sensitive to light. It is good practice to store 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine in a dark place to prevent potential photolytic cleavage of the C-I bond, which could lead to the formation of radical species and subsequent side reactions. Storage in amber vials or containers wrapped in aluminum foil is recommended.

Storage Conditions: To ensure long-term stability, it is recommended to store 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This minimizes exposure to moisture and atmospheric oxygen, which could potentially react with the compound over time.

Reactivity and Synthetic Applications

The reactivity of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is dominated by the distinct electronic properties of its substituents and their positions on the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution.[3] The presence of two different halogen atoms at positions 2 and 3 allows for selective functionalization.

Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium catalysts than the carbon-chlorine bond. This differential reactivity allows for selective cross-coupling reactions at the 2-position.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine can be selectively coupled with a variety of boronic acids and their esters at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

-

Add a solvent system, typically a mixture of a non-polar solvent like toluene or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted alkynylpyridines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

-

To a reaction vessel under an inert atmosphere, add 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 eq.).

-

Add a suitable solvent, typically an amine base like triethylamine or diisopropylethylamine, which also serves as the base. A co-solvent such as THF or DMF can also be used.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl group strongly activates the pyridine ring for nucleophilic aromatic substitution. The chlorine atom at the 3-position is also susceptible to displacement, although typically under more forcing conditions than reactions at the halogenated positions ortho or para to the activating group.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

-

To a solution of the desired alcohol in a dry aprotic solvent such as THF or DMF, add a strong base like sodium hydride (NaH, 1.1 eq.) at 0 °C to generate the alkoxide in situ.

-

After gas evolution ceases, add a solution of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 eq.) in the same dry solvent.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or LC-MS. The relative reactivity of the chloro and iodo groups in NAS can depend on the nucleophile and reaction conditions.

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

Synthesis

The synthesis of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is not widely detailed in the literature, suggesting it is often prepared as an intermediate. A plausible and common synthetic route for such compounds involves a Sandmeyer-type reaction starting from an appropriate amino-pyridine precursor.

General Protocol for Synthesis via Sandmeyer Reaction:

-

Dissolve 2-Amino-3-chloro-6-(trifluoromethyl)pyridine in an aqueous acidic solution (e.g., aqueous sulfuric acid) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by LC-MS).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or distillation.

Safety and Handling

Hazard Identification:

Based on data for structurally related compounds, 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Conclusion

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its reactivity is characterized by the potential for selective functionalization through cross-coupling reactions at the 2-position and nucleophilic aromatic substitution. Careful consideration of its stability and adherence to appropriate safety protocols are essential for its successful and safe use in the laboratory.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. Available at: [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248. PubChem. Available at: [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Google Patents.

-

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine Supplier China. Pipzine Chemicals. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Strategic Modulation of Lipophilicity in Drug Design: A Technical Guide to Trifluoromethylpyridines

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the intricate dance of drug discovery, the ability of a molecule to effectively traverse the biological landscape is paramount to its therapeutic success. Among the myriad of physicochemical properties that govern this journey, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes the affinity of a compound for a lipid-rich environment versus an aqueous one.[3] A delicate balance is required; a drug must possess sufficient lipophilicity to permeate cellular membranes, yet maintain enough aqueous solubility to dissolve in physiological fluids like blood plasma.[4][5]

The strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry for fine-tuning this crucial property. This guide delves into the specific and powerful role of the trifluoromethyl (CF3) group, particularly when appended to a pyridine scaffold, in modulating lipophilicity and shaping the destiny of a drug candidate. Trifluoromethylpyridines have emerged as valuable building blocks, offering a unique combination of electronic and steric properties that can enhance metabolic stability, alter pKa, and ultimately optimize the pharmacokinetic and pharmacodynamic profile of a molecule.[6][7]

The Trifluoromethyl Group: A Bioisostere with Transformative Potential

The trifluoromethyl group is frequently employed as a bioisostere for other chemical moieties, such as a methyl or chloro group.[8] Bioisosteric replacement is a powerful strategy in drug design that involves substituting one group with another that has similar steric or electronic properties to improve a molecule's biological activity or ADME characteristics.[9] The CF3 group, with a van der Waals radius intermediate between a methyl and an isopropyl group, can occupy similar binding pockets while introducing profound electronic changes.[10]

The strong electron-withdrawing nature of the trifluoromethyl group, a consequence of the high electronegativity of fluorine atoms, significantly impacts the electron density of the pyridine ring. This electronic perturbation can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and interact with biological targets.[11] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a key advantage in enhancing a drug's half-life.[8]

Impact of Trifluoromethylation on Pyridine Lipophilicity: A Quantitative Look

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. The Hansch pi value, a measure of the hydrophobicity of a substituent, for a CF3 group is +0.88.[8] This increase in lipophilicity can be attributed to the larger surface area of the CF3 group compared to a hydrogen atom and its ability to engage in favorable van der Waals interactions within lipophilic environments.

To illustrate this effect, let's compare the calculated logP values of pyridine with its trifluoromethylated isomers.

| Compound | Structure | Calculated logP |

| Pyridine | C₅H₅N | 0.65 |

| 2-(Trifluoromethyl)pyridine | C₆H₄F₃N | 1.63 |

| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | 1.70 |

| 4-(Trifluoromethyl)pyridine | C₆H₄F₃N | 1.56 |

Calculated logP values are estimations and can vary depending on the algorithm used. The values presented here are for illustrative purposes.

As the table demonstrates, the addition of a trifluoromethyl group significantly increases the logP value, indicating a greater preference for a nonpolar environment. The position of the trifluoromethyl group on the pyridine ring also has a subtle but noticeable effect on the lipophilicity, arising from differences in intramolecular electronic interactions and dipole moments.[12]

Lipophilicity and ADME: A Delicate Interplay

The lipophilicity of a drug candidate, as represented by its logP value, is a critical factor in determining its ADME properties and its adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[2]

Lipinski's Rule of Five

Formulated by Christopher A. Lipinski, this rule of thumb provides a set of simple molecular descriptors to predict the likelihood of a compound being an orally active drug in humans.[2] The rule states that, in general, an orally active drug has:

-

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[13]

-

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[13]

-

A molecular mass less than 500 daltons.[13]

-

An octanol-water partition coefficient (logP) not greater than 5.[13]

A compound that violates more than one of these rules is predicted to have poor absorption or permeation.[1] The strategic use of trifluoromethylpyridines can help medicinal chemists to modulate the logP of a lead compound to fall within the optimal range suggested by Lipinski's rule.

Caption: Interplay between Lipophilicity and ADME Properties.

Experimental Determination of Lipophilicity: The Shake-Flask Method

While in silico prediction of logP is a valuable tool in early-stage drug discovery, experimental determination remains the gold standard for accurate lipophilicity assessment.[14] The shake-flask method is the traditional and most widely accepted technique for measuring the octanol-water partition coefficient.[14]

Step-by-Step Protocol for the Shake-Flask Method

1. Preparation of Saturated Solvents:

-

Rationale: To ensure that the partitioning of the analyte is the only process occurring, the n-octanol and water (or a suitable buffer, typically at pH 7.4) phases must be mutually saturated before the experiment.[15]

-

Procedure:

-

Combine equal volumes of high-purity n-octanol and water (or buffer) in a large separatory funnel.

-

Shake vigorously for an extended period (e.g., 24 hours) at a constant temperature (typically 25°C).

-

Allow the two phases to separate completely.

-

Carefully collect the n-octanol-saturated water (lower phase) and the water-saturated n-octanol (upper phase) into separate, clean containers.

-

2. Preparation of the Test Sample:

-

Rationale: A stock solution of the test compound is prepared in a suitable solvent that is miscible with both phases, typically DMSO or methanol.[4] The final concentration of the test compound should be low enough to avoid saturation in either phase.

-

Procedure:

-

Accurately weigh a small amount of the test compound.

-

Dissolve it in a minimal amount of a suitable solvent to create a concentrated stock solution (e.g., 10 mM in DMSO).

-

3. Partitioning Experiment:

-

Rationale: The test compound is added to a mixture of the saturated n-octanol and water phases and agitated to allow for equilibrium to be reached.

-

Procedure:

-

In a glass vial or centrifuge tube with a screw cap, add a precise volume of the saturated water (or buffer) and the saturated n-octanol. A typical ratio is 1:1.[4]

-

Add a small, known volume of the test compound's stock solution to the biphasic system. The volume of the stock solution should be minimal to avoid significantly altering the properties of the solvent phases.

-

Securely cap the vessel and shake it gently on a mechanical shaker for a predetermined period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.[14] The optimal shaking time should be determined empirically for each compound.

-

After shaking, centrifuge the vessel to ensure complete separation of the two phases.

-

4. Analysis of Concentrations:

-

Rationale: The concentration of the test compound in each phase is accurately measured using a suitable analytical technique.

-

Procedure:

-

Carefully withdraw a precise aliquot from both the n-octanol (upper) and aqueous (lower) phases, being careful not to disturb the interface.

-

Analyze the concentration of the test compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Prepare a calibration curve using standards of the test compound to ensure accurate quantification.

-

5. Calculation of logP:

-

Rationale: The logP value is calculated from the ratio of the concentrations of the compound in the n-octanol and aqueous phases.

-

Formula: logP = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)[3]

Caption: Experimental Workflow for the Shake-Flask Method.

In Silico Prediction of Lipophilicity

In the early stages of drug discovery, where large numbers of virtual compounds are screened, in silico prediction of logP is an indispensable tool. Various computational methods are available, ranging from fragment-based approaches to property-based models.

-

Fragment-based methods: These algorithms calculate the logP of a molecule by summing the contributions of its individual fragments. The accuracy of these methods depends on the comprehensiveness of the fragment library.

-

Atom-based methods: These approaches consider the contribution of each atom to the overall lipophilicity.

-

Property-based methods: These models use various molecular descriptors, such as molecular weight, polar surface area, and the number of rotatable bonds, to predict logP through statistical models like multiple linear regression or machine learning algorithms.

While these in silico tools provide rapid estimations, it is crucial to validate the predictions for promising candidates with experimental methods.

Case Studies: Trifluoromethylpyridines in Approved Drugs

The successful application of the trifluoromethylpyridine motif in modulating lipophilicity and other key drug-like properties is evident in several FDA-approved drugs. For instance, the non-nucleoside reverse transcriptase inhibitor Doravirine , used for the treatment of HIV-1 infection, features a trifluoromethylpyridine core. Its specific lipophilicity profile contributes to its favorable pharmacokinetic properties. Similarly, the androgen receptor inhibitor Apalutamide , used to treat prostate cancer, incorporates a trifluoromethylpyridine moiety, which is crucial for its potent antagonist activity and bioavailability.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

The trifluoromethylpyridine scaffold represents a powerful and versatile tool for medicinal chemists seeking to rationally design and optimize drug candidates. By strategically introducing a trifluoromethyl group onto the pyridine ring, researchers can effectively modulate lipophilicity, a critical parameter that governs a molecule's journey through the body. This, in turn, influences absorption, distribution, metabolism, and excretion, ultimately impacting the therapeutic efficacy and safety profile of the drug. A thorough understanding of the principles of lipophilicity, coupled with robust experimental and in silico methods for its determination, empowers drug discovery teams to make informed decisions and accelerate the development of novel and effective medicines.

References

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25). [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]

-

Shake Flask Method. Scribd. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

LogP / LogD shake-flask method. Protocols.io. (2024-09-23). [Link]

-

Lipinski's "Rule of five.". ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. (2025-08-06). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. (2022-03-08). [Link]

-

Lipinski's Rule of Five for absorption, distribution, metabolism, and excretion (ADME) analysis of isolated compounds. ResearchGate. [Link]

-

LogP and logD calculations. Chemaxon Docs. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. (2023-02-23). [Link]

- Preparation of (trifluoromethyl)pyridines.

-

ADME & Lipinski's rules for drugs. YouTube. (2021-01-04). [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. (2024-02-16). [Link]

-

The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Value of Trifluoromethyl Pyridines in Modern Chemistry. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2022-04-11). [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. (2024-01-06). [Link]

-

LogP / LogD shake-flask method. Protocols.io. (2024-09-23). [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Lipinski's "Rule of five.". ResearchGate. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing). [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 3. acdlabs.com [acdlabs.com]

- 4. enamine.net [enamine.net]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. youtube.com [youtube.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. scribd.com [scribd.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.chemaxon.com [docs.chemaxon.com]

- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aryl-6-(Trifluoromethyl)pyridines via Suzuki-Miyaura Coupling of a 3-Chloro-2-iodo Precursor

Introduction: The Strategic Importance of 3-Aryl-6-(Trifluoromethyl)pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs. The introduction of a trifluoromethyl (-CF3) group to this heterocycle offers profound advantages for drug design. The -CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the pyridine nitrogen, all of which can lead to improved pharmacokinetic and pharmacodynamic properties.[1][2] When further functionalized with an aryl group at the 3-position, the resulting 3-aryl-6-(trifluoromethyl)pyridine motif becomes a highly sought-after building block for creating novel therapeutics targeting a wide range of diseases.[1][3]

This application note provides a comprehensive guide for the synthesis of 3-aryl-6-(trifluoromethyl)pyridines, leveraging a highly efficient and regioselective Suzuki-Miyaura cross-coupling strategy. The key to this approach is the use of a strategically designed 3-chloro-2-iodo-6-(trifluoromethyl)pyridine precursor. This dihalogenated pyridine allows for a predictable and high-yielding coupling at the more reactive C-I bond, leaving the C-Cl bond intact for potential further diversification.

The Synthetic Strategy: Harnessing Differential Reactivity

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[4] When employing a dihalogenated substrate, the success of a regioselective mono-arylation hinges on the differential reactivity of the two halogen atoms. In the case of our 3-chloro-2-iodo-6-(trifluoromethyl)pyridine precursor, the carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This inherent difference in reactivity allows for the selective formation of the C(2)-Aryl bond.

The strongly electron-withdrawing nature of the trifluoromethyl group at the 6-position further influences the electronic properties of the pyridine ring, impacting the reactivity at the various positions.[5]

Synthesis of the 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine Precursor

A robust synthesis of the key 3-chloro-2-iodo-6-(trifluoromethyl)pyridine precursor can be envisioned through a multi-step sequence starting from a commercially available trifluoromethylpyridine derivative. A plausible and efficient route involves the regioselective halogenation of 2-chloro-6-(trifluoromethyl)pyridine.

Proposed Synthetic Protocol for 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine:

This protocol is based on established methods for the directed ortho-metalation and subsequent iodination of substituted pyridines.[6][7] The chloro group is anticipated to act as a directed metalation group (DMG), guiding the deprotonation to the adjacent C3 position.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Dry ice (solid CO₂)

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Syringes and needles

-

Inert gas (argon or nitrogen) supply

-

Dry ice/acetone bath

-

Rotary evaporator

-

Chromatography column

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried three-necked round-bottom flask under an inert atmosphere of argon, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour. The chloro group directs the lithiation to the C3 position.[6]

-

Iodination: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Slowly add this iodine solution to the lithiated pyridine solution at -78 °C. The dark color of the iodine solution should dissipate upon addition. Allow the reaction mixture to stir at -78 °C for 2 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Work-up: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 3-chloro-2-iodo-6-(trifluoromethyl)pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

With the key precursor in hand, the Suzuki-Miyaura cross-coupling can be performed to introduce a variety of aryl and heteroaryl groups at the 2-position. The following is a general protocol that can be optimized for specific arylboronic acids.

General Protocol for the Synthesis of 3-Aryl-6-(trifluoromethyl)pyridines:

Materials:

-

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas (argon or nitrogen) supply

-

Heating mantle or oil bath

Step-by-Step Protocol:

-

Reaction Setup: To a Schlenk tube, add 3-chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired 3-aryl-6-(trifluoromethyl)pyridine.

Data Presentation:

The following table provides expected yields for the Suzuki-Miyaura coupling of 3-chloro-2-iodo-6-(trifluoromethyl)pyridine with various arylboronic acids, based on typical outcomes for similar reactions.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 3-Chloro-2-phenyl-6-(trifluoromethyl)pyridine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 3-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyridine | 82-92 |

| 4 | Thiophene-2-boronic acid | 3-Chloro-2-(thiophen-2-yl)-6-(trifluoromethyl)pyridine | 75-85 |

Visualizing the Workflow

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Iodination - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Common side reactions in Buchwald-Hartwig amination of halopyridines

Welcome to the Technical Support Center for the Buchwald-Hartwig Amination of Halopyridines. As Senior Application Scientists, we understand the unique challenges presented by these substrates. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reactions.

Troubleshooting Guide: Common Side Reactions & Low Yield

This section addresses specific problems you might encounter during your experiments. We focus on the causality behind these issues and provide actionable solutions.

Question 1: My reaction has stalled, or the yield is very low. What are the likely causes when using a halopyridine?

Answer:

Low conversion in the amination of halopyridines is a frequent issue, often stemming from the substrate itself. The pyridine nitrogen atom can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[1] This catalyst inhibition is a primary suspect.

Immediate Diagnostic Steps:

-

Analyze the Catalyst's State: A color change in the reaction mixture, such as the formation of palladium black, is a strong indicator of catalyst decomposition.

-

Check Starting Materials: Ensure the purity of your amine, halopyridine, and solvent. Water and oxygen can interfere with the catalytic cycle, particularly the formation of the active Pd(0) species.[2]

-

Solubility Check: Poor solubility of any of the reagents, especially the base, can severely limit the reaction rate.[3]

Potential Solutions & The Science Behind Them:

-

Ligand Choice is Critical: The coordination of the pyridine nitrogen to the palladium center is a reversible process. Using bulky, electron-rich phosphine ligands can disfavor this inhibitory interaction and promote the desired catalytic cycle. Bidentate ligands are often less prone to displacement by the basic pyridine substrate.[1][4]

-

Base Selection: Strong, sterically hindered bases like Sodium tert-butoxide (NaOtBu) are often used to facilitate the deprotonation of the amine and promote the formation of the palladium-amido complex.[2] However, for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or different ligands.[2][3] The physical properties of the base (e.g., particle size) can also impact the reaction, especially on a larger scale.[3]

-

Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., G3 or G4 XPhos Palladacycle) can ensure the efficient generation of the active Pd(0) catalyst in the reaction mixture, bypassing potential issues with the initial reduction step.[3]

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing a significant amount of a byproduct that is just my starting pyridine without the halogen. What is this and how can I prevent it?

Answer:

This common side product results from hydrodehalogenation , where the halogen atom is replaced by a hydrogen atom. This occurs via a side reaction pathway that competes with the desired C-N bond formation.

Mechanism of Hydrodehalogenation:

The key intermediate in the Buchwald-Hartwig cycle is the arylpalladium amido complex, L-Pd(Ar)(NR₂)[5]. While this complex should ideally undergo reductive elimination to form the desired product, it can instead undergo β-hydride elimination if the amine has a β-hydrogen. This forms a palladium hydride species (L-Pd(Ar)(H)) and an imine (or enamine). The palladium hydride can then reductively eliminate to produce the hydrodehalogenated arene (your pyridine byproduct) and regenerate the Pd(0) catalyst.[5]

Caption: Competing pathways: Productive C-N coupling vs. hydrodehalogenation.

Strategies to Minimize Hydrodehalogenation:

-

Promote Reductive Elimination: The rate of reductive elimination relative to β-hydride elimination is key. Using bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) can sterically accelerate the reductive elimination step, favoring product formation.[4]

-

Choice of Base: The base can influence the concentration of palladium species in the catalytic cycle. While strong bases like NaOtBu are common, sometimes a weaker base like K₃PO₄ can disfavor the side reaction, though it might require higher temperatures.

-

Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway, which may have a higher activation energy than the desired reductive elimination.

Frequently Asked Questions (FAQs)

Q: Which halogen should I use on my pyridine (Cl, Br, I)?

A: The reactivity order for oxidative addition is generally Ar-I > Ar-Br > Ar-Cl.[6] However, for Buchwald-Hartwig aminations, aryl bromides are often preferred over iodides. This is because the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[2][3] Aryl chlorides are less reactive and typically require more electron-rich, bulky ligands (e.g., XPhos, tBuBrettPhos) and higher temperatures to achieve good results.[4][7]

| Halogen | Reactivity (Oxidative Addition) | Common Issues | Recommended Approach |

| Iodine | Highest | Catalyst inhibition by iodide byproduct.[3] | Use if Br/Cl are unreactive; may require specific ligands that prevent dimer formation. |

| Bromine | Good | Generally the most reliable starting point. | The "sweet spot" for reactivity and fewer side reactions. |

| Chlorine | Lowest | Requires more active catalyst systems. | Use bulky, electron-rich ligands (e.g., XPhos) and potentially higher temperatures.[7] |

Q: Can I use ammonia as the amine source directly?

A: Direct coupling with ammonia is notoriously difficult because ammonia binds very tightly to palladium, inhibiting catalytic turnover.[5] While specialized catalyst systems exist, a more reliable and common approach is to use an ammonia equivalent . Reagents like benzophenone imine or LiN(SiMe₃)₂ can be used as the nitrogen source, followed by a simple hydrolysis step to reveal the primary amine.[5][6]

Q: What is the best solvent for this reaction?

A: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are very common.[3][8] THF and t-BuOH are also used. The choice depends on the required reaction temperature and the solubility of the reagents. It is crucial to use anhydrous solvents to prevent side reactions. Chlorinated solvents and highly coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst.[3]

Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine

This is a representative procedure and must be optimized for specific substrates.

Materials:

-

Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

-

Chloropyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene, ~0.1 M concentration)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the palladium precatalyst (or Pd source and ligand) and the base.

-

Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.

-

Reagent Addition: Under the inert atmosphere, add the chloropyridine, followed by the anhydrous toluene, and finally the amine.

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 80-110 °C).

-

Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, GC-MS, or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Reaction Screen for a Problematic Coupling

This workflow helps to quickly identify better reaction conditions when the general procedure fails.

Objective: To screen different ligands and bases simultaneously.

-

Stock Solutions: Prepare stock solutions of your halopyridine and amine in the chosen anhydrous solvent (e.g., toluene) to ensure accurate dispensing.

-

Array Setup: In a glovebox or under an inert atmosphere, arrange an array of small reaction vials (e.g., 2 mL).

-

Dispense Solids: To each vial, add a pre-weighed amount of a unique combination of palladium source/ligand and base. For example:

-

Vial 1: Pd₂(dba)₃/XPhos + NaOtBu

-

Vial 2: Pd₂(dba)₃/RuPhos + NaOtBu

-

Vial 3: Pd₂(dba)₃/XPhos + K₃PO₄

-

Vial 4: Pd₂(dba)₃/RuPhos + K₃PO₄

-

-

Dispense Liquids: Add the halopyridine and amine stock solutions to each vial.

-

Reaction & Analysis: Seal all vials, place them in a multi-well heating block, and run the reactions at a set temperature (e.g., 100 °C) for a defined period (e.g., 12-24 hours).

-

Quench & Analyze: After cooling, quench each reaction with a small amount of solvent and analyze by LC-MS to determine the conversion to product and the formation of key byproducts like the hydrodehalogenated species. This will quickly point to the most promising ligand/base combination for further optimization.

References

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

-

The Buchwald–Hartwig Amination After 25 Years . Dorel, R., & Haydl, A. M. (2019). Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. (2023). [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . The Organic Chemistry Tutor. (2025). [Link]

-

The Buchwald–Hartwig Amination After 25 Years . Dorel, R., & Haydl, A. M. (2019). University of Groningen Research Portal. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. [Link]

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines . Cerna, I., et al. (2010). European Journal of Organic Chemistry. [Link]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Technical Support Center: Strategies for Preventing Dehalogenation of 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine in Cross-Coupling Reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-chloro-2-iodo-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing the common side reaction of dehalogenation. By understanding the underlying mechanisms and optimizing reaction parameters, you can enhance the efficiency and selectivity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is 3-chloro-2-iodo-6-(trifluoromethyl)pyridine prone to dehalogenation?

A1: The propensity of this substrate to undergo dehalogenation, particularly the loss of the iodine atom (deiodination), stems from a combination of factors:

-

High Reactivity of the C-I Bond: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond (C–I: ~234 kJ/mol vs. C–Cl: ~397 kJ/mol), making it the primary site for oxidative addition to the palladium catalyst in cross-coupling reactions.[1] This high reactivity also makes it more susceptible to side reactions.

-